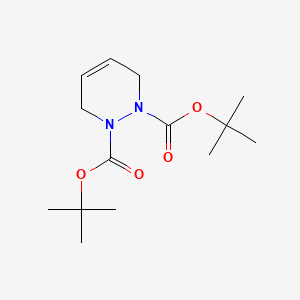
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a chemical compound categorized as a pyridazine-based betaine. It is a useful intermediate employed in organic synthesis processes. The compound has a molecular formula of C14H24N2O4 and a molecular weight of 284.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl diazo diesters with various reagents. One common method involves the reaction of di-tert-butyl diazo diesters with Lewis acids and frustrated Lewis pairs (FLPs), leading to the formation of diazene compounds . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids such as boron trifluoride and 9-borabicyclo[3.3.1]nonane (9-BBN) . Reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
Major products formed from reactions with this compound include diazene compounds and bicyclic heterocyclic products .
Scientific Research Applications
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate involves its interaction with Lewis acids and frustrated Lewis pairs, leading to the formation of diazene compounds . The steric and electronic considerations of the Lewis acid impact the reaction pathway, influencing the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate: This compound is similar in structure and is also used as an intermediate in organic synthesis.
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is unique due to its specific reactivity with Lewis acids and frustrated Lewis pairs, leading to the formation of diazene compounds and bicyclic heterocyclic products . This reactivity makes it a valuable intermediate in various organic synthesis processes.
Properties
IUPAC Name |
ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNMSTXSXKVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296573 | |
| Record name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13051-19-9 | |
| Record name | NSC109949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)


![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)







